molecular formula C9H13ClN2O B13592138 (2R)-2-amino-N-phenylpropanamidehydrochloride

(2R)-2-amino-N-phenylpropanamidehydrochloride

Cat. No.: B13592138
M. Wt: 200.66 g/mol
InChI Key: CTKPRJFRQXVQTG-OGFXRTJISA-N
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Description

(2R)-2-Amino-N-phenylpropanamide hydrochloride is a chiral compound characterized by an R-configuration at the second carbon of the propanamide backbone. Its molecular formula is C₉H₁₃ClN₂O, featuring a phenyl group attached to the nitrogen atom (Figure 1).

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

(2R)-2-amino-N-phenylpropanamide;hydrochloride

InChI

InChI=1S/C9H12N2O.ClH/c1-7(10)9(12)11-8-5-3-2-4-6-8;/h2-7H,10H2,1H3,(H,11,12);1H/t7-;/m1./s1

InChI Key

CTKPRJFRQXVQTG-OGFXRTJISA-N

Isomeric SMILES

C[C@H](C(=O)NC1=CC=CC=C1)N.Cl

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)N.Cl

Origin of Product

United States

Preparation Methods

Amide Bond Formation via Coupling of (2R)-2-Amino Propanoic Acid Derivatives with Aniline

A common synthetic approach involves coupling (2R)-2-amino propanoic acid or its derivatives with aniline to form the amide bond. This is typically achieved using peptide coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases and additives like HOBt (1-hydroxybenzotriazole) to improve yield and suppress side reactions.

  • Example: Coupling of (R)-2-phenylglycine methyl ester after Boc (tert-butyloxycarbonyl) protection of the amine group, followed by O-alkylation and subsequent deprotection steps, leads to the target amide.

Ammonolysis of Epoxide or Ester Intermediates

Another method involves the treatment of racemic or enantiopure cis-3-phenylglycidic acid methyl ester with ammonia to form racemic or optically active threo-3-phenylisoserine amide intermediates, which can be further converted to the desired amide hydrochloride salt.

  • Reaction conditions typically include ammonia gas in methanol at controlled temperatures (e.g., 25–60°C) and extended reaction times (up to 18 hours).
  • After reaction completion, purification involves filtration, washing, and drying to isolate the amide product with yields around 75%.

Stereoselective Reduction and Functional Group Transformations

  • Reduction of methyl esters to hydroxyl groups, followed by halogenation (e.g., with triphenylphosphine and carbon tetrabromide) and substitution with azide ions, allows for further functionalization before final reduction to the amine.
  • Boc deprotection under acidic conditions (e.g., trifluoroacetic acid) liberates the free amine, which is then coupled with (S)-2-phenylpropionic acid to yield the target compound.

Data Tables Summarizing Key Synthetic Steps and Yields

Step No. Reaction Type Starting Material Reagents/Conditions Product Yield (%) Notes
1 Ammonolysis of methyl ester Racemic cis-3-phenylglycidic acid methyl ester Ammonia gas in methanol, 25–60°C, 18 h Threo-3-phenylisoserine amide (racemic) 75 Filtration and drying steps
2 Boc protection (R)-2-phenylglycine methyl ester Boc anhydride, base Boc-protected amine Quantitative Protects amine for further transformations
3 O-alkylation (Mitsunobu reaction) Boc-protected amine 2-methylpentanol, Mitsunobu reagents O-alkylated intermediate 78 Enables introduction of side chains
4 Reduction and halogenation Methyl ester intermediate LiAlH4 reduction, then PPh3/CBr4 halogenation Bromo intermediate 76 (over 2 steps) Key for azide substitution
5 Azide substitution and reduction Bromo intermediate Sodium azide, then hydrogenation Amine intermediate (2-AMPP) 66 Final amine formation step
6 Amide coupling Amine intermediate + (S)-2-phenylpropionic acid HBTU or EDC/HOBt, base (2R)-2-amino-N-phenylpropanamide 53–94 Coupling efficiency varies by method

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-N-phenylpropanamidehydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2R)-2-amino-N-phenylpropanamidehydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-N-phenylpropanamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors or enzymes in biological systems.

    Modulating Pathways: Influencing signaling pathways such as the MAPK or PI3K pathways.

    Cellular Effects: Affecting cellular processes such as gene expression, protein synthesis, and cell proliferation.

Comparison with Similar Compounds

Structural Modifications and Molecular Diversity

The following table highlights key structural analogs, their modifications, and functional attributes:

Compound Name Molecular Formula Substituents/Modifications Key Applications References
(2R)-2-Amino-N-phenylpropanamide HCl C₉H₁₃ClN₂O Phenyl group at N, R-configuration Pharmaceutical intermediate (inferred) -
Compound 2 () C₂₅H₃₅ClN₂O₂ 4-(2-Methylpentyloxy)phenyl, ethyl chain Research (enzyme inhibition studies)
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide HCl C₁₁H₁₄ClFN₂O 4-fluorophenyl, methyl at N Drug development, agrochemicals
Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate HCl C₁₀H₁₃ClFNO₂ 2-fluorophenyl, methyl ester Synthetic intermediate for fluorinated APIs

Key Observations :

  • Fluorinated Derivatives (e.g., ): Introduction of fluorine enhances metabolic stability and bioavailability, making these compounds valuable in drug design .
  • Ester vs. Amide Groups : Methyl esters () improve solubility but may require hydrolysis to active amide forms, unlike the target compound’s stable amide linkage .
  • Chirality : The R-configuration in the target compound contrasts with S-isomers in other analogs (e.g., ’s compound 2), which can drastically alter receptor binding and pharmacokinetics .

Pharmacological and Physicochemical Properties

  • Bioactivity : Fluorinated analogs () exhibit enhanced binding affinity to targets like G-protein-coupled receptors due to fluorine’s electronegativity and small atomic radius .
  • Solubility : Methyl esters () generally exhibit higher aqueous solubility compared to amides, but lower metabolic stability .
  • Thermal Stability : Compounds with aromatic substituents (e.g., phenyl or fluorophenyl groups) show higher melting points and stability, as seen in and .

Biological Activity

(2R)-2-amino-N-phenylpropanamide hydrochloride, also known as a derivative of phenylpropanamide, has garnered attention in pharmacological research due to its potential biological activities. This compound is part of a broader class of amino amides that exhibit various therapeutic effects, particularly in neuromodulation and anti-inflammatory pathways. This article reviews the biological activity of (2R)-2-amino-N-phenylpropanamide hydrochloride, synthesizing findings from diverse studies, including structure-activity relationships (SAR), pharmacological evaluations, and case studies.

Structure-Activity Relationship (SAR)

The structure of (2R)-2-amino-N-phenylpropanamide hydrochloride is critical to its biological activity. The amine and phenyl groups play significant roles in modulating receptor interactions and biological responses.

Key Findings from SAR Studies:

  • Amine Group Variability : Modifications to the amine group can significantly affect the compound's potency. For instance, replacing the amine with hydroxyl groups has been shown to enhance agonistic activity at specific receptors .
  • Phenyl Group Influence : The presence of a phenyl group is essential for maintaining activity; alterations in size or electronic properties can diminish effectiveness .

Pharmacological Evaluation

Recent pharmacological studies have highlighted the compound's potential as an agonist for specific receptors involved in neurological functions.

Agonistic Activity

  • GPR88 Receptor Activation : (2R)-2-amino-N-phenylpropanamide hydrochloride has been identified as a selective agonist for GPR88, a receptor implicated in various neuropsychiatric disorders. In vitro assays indicated an effective concentration (EC50) range demonstrating its potency .
  • Anti-inflammatory Effects : Compounds structurally related to this amide have shown promising anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as interleukin-1β and promoting neuronal nitric oxide synthase (nNOS) expression .

Case Studies

Several studies have explored the therapeutic implications of (2R)-2-amino-N-phenylpropanamide hydrochloride and its analogs:

  • Irritable Bowel Syndrome (IBS) :
    • A study evaluated the anti-inflammatory effects of synthesized compounds similar to (2R)-2-amino-N-phenylpropanamide hydrochloride. The results demonstrated significant inhibition of albumin denaturation and modulation of inflammatory pathways, suggesting potential applications in treating IBS .
  • Neurological Disorders :
    • Research on GPR88 agonists has indicated that compounds like (2R)-2-amino-N-phenylpropanamide hydrochloride could provide therapeutic benefits in conditions such as anxiety and depression by modulating neurotransmitter systems .

Data Tables

The following table summarizes key pharmacological data related to (2R)-2-amino-N-phenylpropanamide hydrochloride:

Compound NameEC50 Value (nM)Biological ActivityReference
(2R)-2-amino-N-phenylpropanamide HCl90GPR88 Agonist
Related Compound 1194Anti-inflammatory effects
Related Compound 2414Modulation of neuronal signaling

Q & A

Q. What synthetic routes are commonly employed to produce (2R)-2-amino-N-phenylpropanamide hydrochloride with high enantiomeric purity?

The compound is synthesized via catalytic hydrogenation using palladium on carbon (Pd/C) under 40 psi hydrogen pressure in ethanol, followed by purification via silica gel column chromatography. The hydrochloride salt is obtained by treating the product with 2M HCl in ethyl acetate. Chiral purity is maintained by controlling stereospecific reaction conditions and verifying configurations through NMR and MS analysis .

Q. Which analytical techniques are essential for confirming the structural integrity of (2R)-2-amino-N-phenylpropanamide hydrochloride?

  • Nuclear Magnetic Resonance (NMR): Proton (¹H) and carbon (¹³C) NMR provide chemical shift data to confirm molecular structure. For example, aromatic protons appear at δ 7.2–7.4 ppm, while amide protons resonate near δ 6.8–7.0 ppm .
  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., observed [M+H]⁺ at m/z 255.1234) .
  • Chiral HPLC: Ensures enantiomeric purity by resolving stereoisomers using chiral stationary phases.

Q. How can reaction conditions be optimized to improve the yield of (2R)-2-amino-N-phenylpropanamide hydrochloride?

Key parameters include:

  • Catalyst Loading: 5–10% Pd/C for efficient hydrogenation .
  • Solvent Choice: Ethanol or THF/MeOH mixtures enhance solubility and reaction kinetics.
  • Pressure/Temperature: 40 psi H₂ at 25–40°C balances reaction speed and byproduct formation .

Advanced Research Questions

Q. What challenges arise in maintaining chiral purity during synthesis, and how are they addressed?

Racemization risks occur during acidic or basic workup. Mitigation strategies include:

  • Using mild acid (e.g., 2M HCl in ethyl acetate) for salt formation .
  • Avoiding prolonged exposure to high temperatures (>50°C).
  • Validating stereochemistry via circular dichroism (CD) or X-ray crystallography.

Q. How should researchers resolve discrepancies between NMR and HRMS data during characterization?

  • Recheck Sample Purity: Contaminants (e.g., solvents, unreacted precursors) can skew NMR shifts. Repurify via column chromatography .
  • Isotopic Pattern Analysis: HRMS isotopic clusters confirm molecular formula (e.g., Cl⁻ adducts in HRMS ).
  • Cross-Validation: Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .

Q. What methodologies assess the stability of (2R)-2-amino-N-phenylpropanamide hydrochloride under storage?

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation products via HPLC-MS .
  • Long-Term Stability: Monitor purity over 6–12 months using accelerated stability protocols (ICH guidelines).

Q. How can the pharmacological activity of this compound be evaluated in receptor binding studies?

  • In Vitro Assays: Competitive binding assays (e.g., 5-HT2C receptor binding using radiolabeled ligands) .
  • Enzyme Kinetics: Measure IC₅₀ values against target enzymes (e.g., serine hydrolases) .
  • Functional Selectivity: Use cell-based assays (e.g., cAMP or calcium flux) to assess biased agonism/antagonism .

Q. What strategies address conflicting literature data on biological activity?

  • Replicate Studies: Control variables like buffer pH, cell lines, and ligand concentrations.
  • Meta-Analysis: Compare datasets across studies to identify outliers or methodological inconsistencies.
  • Mechanistic Follow-Up: Use knock-out models or siRNA to confirm target specificity .

Q. How can reproducibility in synthesis and characterization be ensured across laboratories?

  • Detailed Protocols: Specify catalyst batches, solvent grades, and instrument calibration.
  • Open Data Sharing: Publish raw NMR, MS, and chromatographic data for cross-validation .
  • Interlaboratory Studies: Collaborate to standardize procedures (e.g., USP guidelines ).

Q. Which computational methods predict interactions with biological targets?

  • Molecular Docking: Simulate binding poses in receptor active sites (e.g., 5-HT2C homology models ).
  • Molecular Dynamics (MD): Assess binding stability over 100+ ns simulations.
  • QSAR Modeling: Corrogate structural features (e.g., amide groups) with activity data .

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